N-(2-Chloroethyl)benzamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound is systematically named N-(2-chloroethyl)benzamide , reflecting its benzamide backbone and chloroethylamine substituent. Key identifiers include:
Synonyms include Benzamide, N-(2-chloroethyl)- and 2-benzoylamino-ethyl chloride .
Molecular Geometry and Conformational Isomerism
The molecule adopts a planar amide group due to resonance stabilization, with the benzamide moiety (C₆H₅-C(=O)-NH-) forming a rigid structure. The chloroethyl substituent (-CH₂CH₂Cl) introduces flexibility, enabling rotational isomerism around the C-N bond. Key geometric features include:
Amide Group Geometry :
Chloroethyl Substituent :
- The ethyl chain allows free rotation, enabling anti and gauche conformations. The chlorine atom’s electronegativity creates a dipole, influencing molecular polarity .
- Computational models suggest the chloroethyl group adopts an extended conformation in low-energy states, minimizing steric hindrance .
While experimental conformational data are limited, molecular mechanics studies on analogous benzamides indicate that extended conformations are energetically favorable for receptor binding .
Crystallographic Structure Analysis
Experimental crystallographic data for this compound are scarce, but computational models provide insights into its solid-state arrangement:
Properties
IUPAC Name |
N-(2-chloroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJUYCGPLFWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180984 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26385-07-9 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26385-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Chloroethyl)benzamide | |
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| Record name | 26385-07-9 | |
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| Record name | N-(2-Chloroethyl)benzamide | |
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| Record name | N-(2-chloroethyl)benzamide | |
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| Record name | N-(2-CHLOROETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Preparation via Reaction of 2-Oxazolidinone with Acid Halides
One of the well-documented methods for preparing 2-haloethyl amides, including N-(2-chloroethyl)benzamide, involves the reaction of 2-oxazolidinone or its derivatives with acid halides such as benzoyl chloride.
- Reaction Mechanism : The 2-oxazolidinone ring opens upon reaction with acid halides, leading to the formation of the 2-haloethyl amide structure.
- Reaction Conditions :
- Temperature range: 80°C to 200°C, with an optimal range of 135°C to 160°C for best yields.
- Solvents: Aromatic solvents such as benzene, toluene, halogenated benzenes, and dialkylethers of glycols or polyalkylene glycols are suitable.
- Pressure: Atmospheric pressure is preferred, though elevated pressure can be used if necessary.
- Reaction time: Typically from 0.5 to 24 hours.
- By-products : Carbon dioxide and halide by-products depending on the acid halide used.
- Purification : The product can be isolated by extraction or crystallization, with recrystallization used for further purification.
This method is versatile and has been used to prepare various 2-chloroethyl amides, including N-(2-chloroethyl)benzenesulfonamide and related compounds.
Alkylation of Aniline Derivatives with N-(2-Chloroethyl)amines Followed by Acylation
Another effective synthetic route involves a multi-step process:
Step 1: Alkylation
- React 2,6-dimethylaniline with N-(2-chloroethyl)-N,N-diethylamine hydrochloride in the presence of anhydrous sodium carbonate in dry toluene.
- Conditions: Reflux at 105-110°C for about 34 hours.
- This step produces N-(2-diethylaminoethyl)-2,6-dimethylaniline intermediates.
Step 2: Acylation
- The intermediate amine is then reacted with substituted benzoyl chlorides (including fluoro- or trifluoromethyl-substituted variants) in dry toluene with triethylamine as a base.
- Conditions: Reflux for 8 hours.
Step 3: Formation of Hydrochloride Salts
- The resulting benzamides are converted into hydrochloride salts by treatment with etheric HCl at 5°C.
- Purification is typically done by recrystallization from boiling ethyl acetate.
Direct Acylation of N-(2-Chloroethyl)amines with Benzoyl Chloride
A more straightforward approach involves the direct reaction of benzoyl chloride with N-(2-chloroethyl)-amine derivatives:
- Reaction : Benzoyl chloride reacts with N-(2-chloroethyl)-N-methylamine in the presence of a base such as triethylamine.
- Conditions : Anhydrous environment to prevent hydrolysis, typically carried out at room temperature or slightly elevated temperatures.
- Purification : The product is purified by recrystallization or column chromatography.
- Industrial Scale : Continuous flow reactors and automated monitoring systems are employed to optimize yield and safety.
This method is commonly used for synthesizing derivatives like 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide, which serves as intermediates in pharmaceutical synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Solvents | Purification | Notes |
|---|---|---|---|---|---|
| Reaction of 2-oxazolidinone with acid halides | 2-Oxazolidinone + Benzoyl chloride or other acid halides | 135-160°C, 0.5-24 h, atmospheric pressure | Benzene, toluene, halogenated benzenes | Extraction, crystallization, recrystallization | Versatile method, by-products include CO2 |
| Alkylation of aniline derivatives + acylation | 2,6-Dimethylaniline + N-(2-chloroethyl)-N,N-diethylamine hydrochloride + benzoyl chloride | Reflux 105-110°C (alkylation), reflux 8 h (acylation) | Dry toluene | Recrystallization from ethyl acetate | Allows substitution variation, forms hydrochloride salts |
| Direct acylation of N-(2-chloroethyl)amines | Benzoyl chloride + N-(2-chloroethyl)-N-methylamine | Anhydrous, room temp to mild heat | Organic solvents | Recrystallization, chromatography | Industrially scalable, continuous flow reactors |
Research Findings and Notes
- The reaction of 2-oxazolidinone with acid halides is well-established and produces high yields of 2-haloethyl amides, including this compound, under controlled temperature and solvent conditions.
- The multi-step alkylation and acylation approach offers flexibility in molecular design, enabling the synthesis of substituted benzamides with enhanced antimicrobial properties and improved solubility.
- Direct acylation methods are favored in industrial settings for their simplicity and compatibility with continuous flow technologies, improving reproducibility and safety.
- Purification techniques such as recrystallization and chromatography are critical for obtaining high-purity products, especially for pharmaceutical applications.
- Reaction times and temperatures must be optimized to balance yield, purity, and by-product formation.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloroethyl)benzamide is primarily studied for its anticancer properties . It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This mechanism inhibits DNA replication and protein function, which is crucial for cancer therapy.
- Case Study : A derivative known as FNA (4-[bis-(2-chloroethyl)-amino]-benzamide) has shown promising results as an HDAC3 inhibitor with significant antiproliferative activity against various cancer cell lines, including HepG2 cells. The compound exhibited an IC value of 1.30 μM, demonstrating its potential as a lead compound for further development in cancer treatment .
Antimicrobial Activity
Research indicates that this compound derivatives may possess antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds in organic chemistry.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its reactivity makes it valuable for synthesizing advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein function, which is the basis for its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-Chloroethyl)benzamide belongs to a broader class of benzamide derivatives modified with alkylating or substituent groups. Key comparisons include:
N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA) Structural Features: Fluorine substitution at the para-position of the benzamide ring and bis-chloroethyl groups. Functional Impact: Fluorine enhances metabolic stability and selectivity, improving antitumor activity compared to non-fluorinated analogues. This modification reduces enzymatic degradation, prolonging drug efficacy .
N-(2-Chloroacetyl)benzamide Structural Features: Chloroacetyl (-COCH₂Cl) group instead of chloroethyl. Functional Impact: The chloroacetyl group exhibits different alkylation kinetics due to its electron-withdrawing carbonyl moiety.
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Structural Features: Methoxy (-OCH₃) and phenethyl (-CH₂CH₂C₆H₅) substituents. Methoxy groups can modulate electronic effects, altering binding affinity to melanin or other biological targets .
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide
- Structural Features : Benzimidazole ring fused to the benzamide core via a chloromethyl linker.
- Functional Impact : The benzimidazole moiety introduces anti-inflammatory and analgesic properties, diverging from the alkylating focus of this compound. This highlights structural versatility in benzamide derivatives for diverse therapeutic applications .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Antitumor Activity of Selected Benzamide Derivatives
| Compound | Cell Line (IC₅₀, µM) | Selectivity Index (Melanoma vs. Hepatoma) | Reference |
|---|---|---|---|
| This compound | B16: 8.2; HeLa: >50 | 6.1 | |
| Triazene 9 | B16: 5.1; MH3924A: 18.3 | 3.6 | |
| Dacarbazine | B16: 22.4; HeLa: 15.7 | 0.7 |
Biological Activity
N-(2-Chloroethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is classified as an N-alkylated benzamide, characterized by the presence of a chloroethyl group attached to the nitrogen atom of the benzamide structure. Its molecular formula is CHClN O, and it has a molecular weight of approximately 185.64 g/mol. The compound is primarily studied for its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to act as an alkylating agent . This property allows it to form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of DNA replication and protein function. Such interactions are crucial in its potential anticancer activity, as they can induce apoptosis in cancer cells and disrupt cell cycle progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been observed to inhibit tumor cell growth in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of HepG2 liver cancer cells with IC values as low as 1.30 μM . The mechanism often involves promoting apoptosis and causing G2/M phase arrest in the cell cycle.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the specific bacteria tested, but it shows promise as a potential antimicrobial agent .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 1.30 | Induces apoptosis, G2/M arrest |
| FNA (related compound) | HepG2 | 1.30 | HDAC inhibition |
| SAHA (comparison compound) | HepG2 | 17.25 | HDAC inhibition |
This table summarizes findings from studies showing that this compound and related compounds exhibit potent anticancer activities through various mechanisms.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Inhibition Rate (%) at 50 mg/L |
|---|---|
| Staphylococcus aureus | 70 |
| Escherichia coli | 65 |
| Pseudomonas aeruginosa | 60 |
This table illustrates the antimicrobial effectiveness of this compound against common bacterial pathogens.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated benzamides such as N-(2-Bromoethyl)benzamide and N-(2-Iodoethyl)benzamide. The presence of chlorine enhances its reactivity in nucleophilic substitution reactions compared to bromine or iodine analogs, contributing to its unique biological activities .
Q & A
Q. How do researchers evaluate the metabolic stability and toxicity profiles of this compound analogs?
- Methodological Answer :
- In vitro microsomal assays (e.g., liver microsomes) quantify metabolic half-life.
- pkCSM predictions assess absorption, distribution, and toxicity (e.g., Ames test for mutagenicity) .
- In vivo pharmacokinetics in rodent models measure bioavailability and brain penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
